![molecular formula C18H19N3O2S3 B513544 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine CAS No. 940992-74-5](/img/structure/B513544.png)
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine” is a complex organic molecule that contains several functional groups including a thiazole ring, a thiophene ring, a sulfonyl group, and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiophenes are five-membered aromatic rings where one methine group is replaced by a sulfur atom . Sulfonyl groups are functional groups with the structure R-S(=O)2-R’, where R and R’ are organic groups . Piperazine is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The thiazole and thiophene rings are aromatic and planar . The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom . The piperazine ring is likely to adopt a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
This compound and its derivatives have been explored for their antimicrobial properties. A study by Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. These compounds were tested against various microorganisms, demonstrating significant antimicrobial activity (Abdelhamid et al., 2010). Additionally, Foks et al. (2004) discussed the synthesis of phenylpiperazine derivatives showing tuberculostatic activity, highlighting the potential of these structures in combating tuberculosis (Foks et al., 2004).
Anticancer Evaluation
The anticancer potential of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, has been studied within the international scientific program “NCI-60 Human Tumor Cell Lines Screen”. These studies provide valuable insights into the compound's efficacy against various cancer cell lines, indicating promising anticancer activities (Turov, 2020).
Antimicrobial Properties of Derivatives
New derivatives showing potent antimicrobial activity against specific bacteria strains have been synthesized and tested. Yeromina et al. (2019) discussed the antimicrobial activity of N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine derivatives against sulfate-reducing bacteria, indicating their potent antimicrobial properties (Yeromina et al., 2019).
Synthesis and Characterization of Novel Derivatives
Efforts have been made to synthesize and characterize novel derivatives incorporating the thiazole moiety for potential anticancer applications. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, which were evaluated as anticancer agents against breast carcinoma cell lines, demonstrating a concentration-dependent cellular growth inhibitory effect (Gomha et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives are known to interact with a variety of targets in the body. They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that either activates or inhibits the function of the target, leading to various downstream effects .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary depending on the specific compound. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can vary depending on the specific compound and its targets. Some potential effects include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action environment of thiazole derivatives can be influenced by a variety of factors. For example, the solubility of the compound can affect its bioavailability and distribution in the body. Additionally, the presence of other compounds or conditions in the body can potentially affect the action of the thiazole derivative .
Eigenschaften
IUPAC Name |
2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHHHUJZZWJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


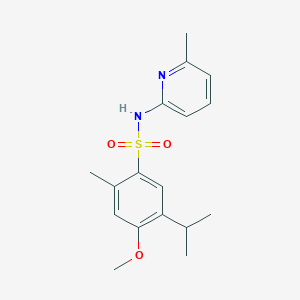
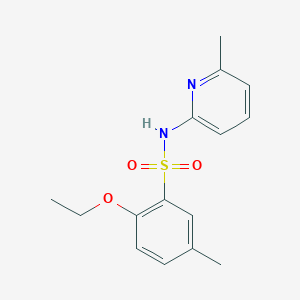
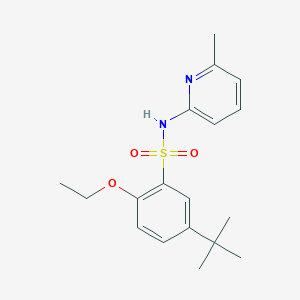
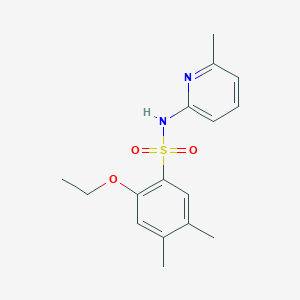
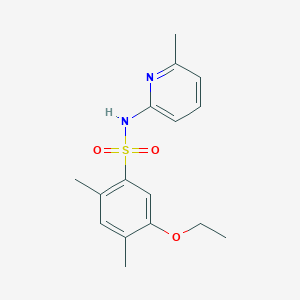
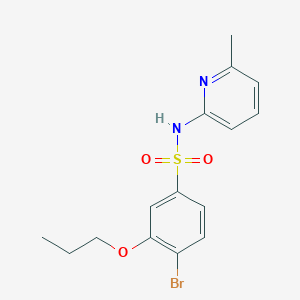
![1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513493.png)
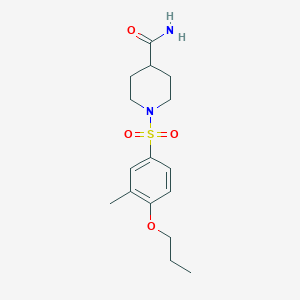
![1-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513496.png)
![1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513499.png)
![1-[(2-Butoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513500.png)
![1-(3,4-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B513503.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B513504.png)